1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Overview
Description
“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” is a chemical compound with the CAS Number: 1208943-00-3 . It has a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
Piperidones, such as “this compound”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Chemical Reactions Analysis
The chemical reactions involving piperidones have been studied extensively. Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .Scientific Research Applications
Chemical and Analytical Methods in Drug Research
1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride plays a role in the development of new generation antihistamines, such as Bilastine, which is used to alleviate symptoms of hay fever, chronic urticaria, and other forms of allergic rhinitis. The compound's structural properties, including its hydrophilic carboxylic substituent, contribute to its longer duration of action due to potent binding affinity to the H1 receptor. Analytical and bioanalytical methods for the estimation of Bilastine in various sample matrices and pharmaceutical products have been developed, emphasizing the need for novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma, Hatware, Bhadane, & Patil, 2021).
Neuroprotective Potential in Stroke Treatment
YM872 is highlighted as a significant neuroprotective agent under clinical trials, showcasing the substance's capacity to mitigate damage in induced focal cerebral ischemia in rats and cats. YM872, a competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, demonstrates potent inhibitory effects on AMPA binding, suggesting its therapeutic potential in treating acute stroke in humans due to its selective, potent, and highly water-soluble properties (Takahashi, Kohara, Shishikura, Kawasaki-Yatsugi, Ni, Yatsugi, Sakamoto, Okada, Shimizu‐Sasamata, & Yamaguchi, 2006).
Antimicrobial Applications and Biopolymer Research
Chitosan, an aminopolysaccharide biopolymer, showcases the chemical versatility and potential of compounds similar to this compound. With its high charge density and reactive groups, chitosan has been studied for its antimicrobial potential, indicating the broader scope of aminopolysaccharide biopolymers in biotechnological applications. Such research underscores the importance of understanding the pharmacological activities and optimizing formulations for effective antimicrobial systems (Raafat & Sahl, 2009).
Safety and Hazards
Future Directions
The future directions for the study of “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” and similar compounds could involve further exploration of their varied bioactivities and potential applications in medicine . This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the synthesis of various drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
Compounds with a piperidine moiety, such as this one, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is known that piperidine derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFPJVWJXSTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589422 | |
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-98-8, 1158391-26-4 | |
Record name | 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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